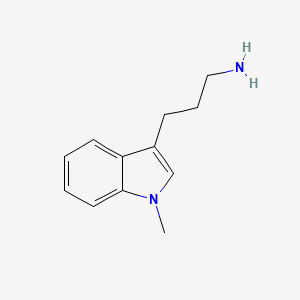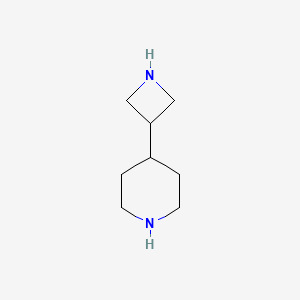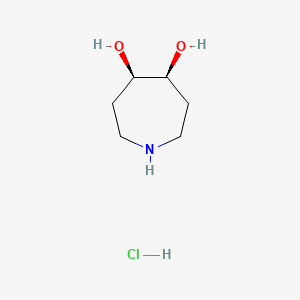
(4R,5S)-azepane-4,5-diol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-azepane-4,5-diol hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a seven-membered ring with two hydroxyl groups and a hydrochloride salt, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-azepane-4,5-diol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as azepane derivatives.
Hydroxylation: The introduction of hydroxyl groups at the 4 and 5 positions is achieved through selective hydroxylation reactions. Common reagents include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
Chirality Induction: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired (4R,5S) configuration.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are commonly used to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-azepane-4,5-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction of the compound can lead to the formation of amines or alcohols, typically using hydrogen gas (H2) and a palladium catalyst (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride (SOCl2) or alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, H2O2
Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH4)
Substitution: SOCl2, alkyl halides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halides, alkyl derivatives
Applications De Recherche Scientifique
(4R,5S)-azepane-4,5-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (4R,5S)-azepane-4,5-diol hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups and the azepane ring allow it to form hydrogen bonds and hydrophobic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5S)-azepane-4,5-diol: The free base form without the hydrochloride salt.
(4R,5S)-azepane-4,5-dione: An oxidized form with ketone groups instead of hydroxyl groups.
(4R,5S)-azepane-4,5-diamine: A reduced form with amine groups instead of hydroxyl groups.
Uniqueness
(4R,5S)-azepane-4,5-diol hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxyl groups and a hydrochloride salt. This combination provides distinct chemical reactivity and biological activity compared to its analogs. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
(4S,5R)-azepane-4,5-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c8-5-1-3-7-4-2-6(5)9;/h5-9H,1-4H2;1H/t5-,6+; |
Clé InChI |
GSUBYULQGCEZOK-KNCHESJLSA-N |
SMILES isomérique |
C1CNCC[C@@H]([C@@H]1O)O.Cl |
SMILES canonique |
C1CNCCC(C1O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



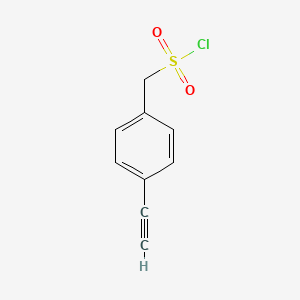
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-difluoroethyl]benzoic acid](/img/structure/B13525274.png)



![6,7,8,9-Tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxamide](/img/structure/B13525291.png)
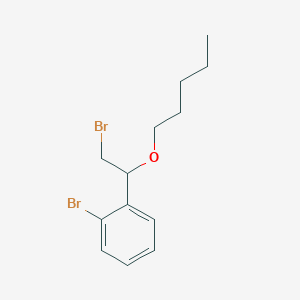
![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)

